

Technical Support Center: Troubleshooting Drnflrfamide (DF2) Solid-Phase Synthesis

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Compound of Interest

Compound Name: *Drnflrfamide*

Cat. No.: *B12107887*

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Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals

Scope: Advanced troubleshooting, mechanistic causality, and optimized protocols for the Fmoc-Solid Phase Peptide Synthesis (SPPS) of **Drnflrfamide**.

Introduction to Drnflrfamide Synthesis Challenges

Drnflrfamide (Sequence: Asp-Arg-Asn-Phe-Leu-Arg-Phe-NH₂, also known as DF2) is a highly active FMRFamide-related neuropeptide originally isolated from crustaceans, known to modulate neuromuscular transmission and cardiac function[1][2].

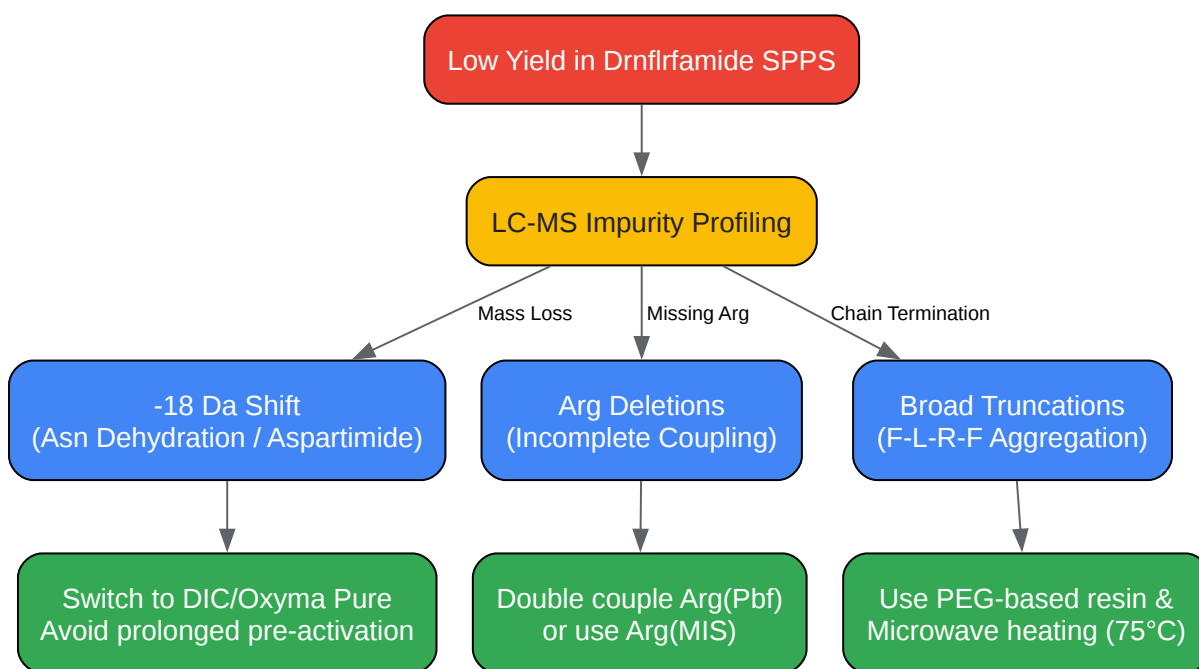
While it is only a 7-amino acid peptide, its synthesis via standard Fmoc-SPPS is notoriously prone to low yields and complex impurity profiles. The sequence presents a "perfect storm" of synthetic bottlenecks:

- **Steric Hindrance:** The presence of two Arginine (Arg) residues protected by bulky Pbf groups severely limits coupling efficiency[3].
- **Side Reactions:** The central Asparagine (Asn) is highly susceptible to dehydration during activation[4][5], and the N-terminal Aspartic acid (Asp) introduces risks of aspartimide formation[6].

- On-Resin Aggregation: The C-terminal hydrophobic stretch (Phe-Leu-Arg-Phe) strongly promotes inter-chain β -sheet formation, collapsing the resin matrix and halting chain elongation[3].

Diagnostic Workflow

Use the following diagnostic logic tree to map your LC-MS impurity profile to the correct mechanistic failure and corresponding solution.



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Diagnostic workflow for troubleshooting **Drnflrfamide** SPPS based on LC-MS impurity profiling.

Troubleshooting FAQs: Mechanistic Causes & Solutions

Q1: My LC-MS shows a persistent -18 Da mass shift. What is the mechanistic cause, and how do I prevent it?

The Cause: A -18 Da mass shift in this sequence is classically diagnostic of Asparagine (Asn) dehydration. During carboxyl activation (especially with carbodiimides like DIC), the primary carboxamide side chain of Asn can dehydrate to form a nitrile (cyanoalanine)[4]. Alternatively, a -18 Da shift can indicate Aspartimide formation (cyclic imide formation) at the N-terminal Asp residue, which may subsequently open during base exposure to form +67 Da piperidides[6].

The Solution:

- For Asn Dehydration: Abandon standard HOBt and switch to a DIC/Oxyma Pure coupling cocktail. Oxyma is significantly more effective at suppressing dehydration during the activation of Fmoc-Asn(Trt)-OH. Do not pre-activate the amino acid; use an in situ activation protocol where the reagents are added sequentially to the resin[5].
- For Aspartimide: Ensure you are using Fmoc-Asp(OtBu)-OH (or the more sterically hindered OMpe derivative) and consider adding 0.1 M Oxyma or HOBt to your piperidine deprotection solution to buffer the basicity[7].

Q2: Why am I observing significant deletion sequences specifically lacking Arginine (Arg)?

The Cause: Arginine coupling is inherently difficult due to the massive steric bulk of the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group, which is required to mask the highly nucleophilic guanidino group[3][8]. Furthermore, activated Fmoc-Arg(Pbf)-OH can undergo intramolecular cyclization to form an inactive δ -lactam, effectively terminating the coupling process and leading to deletion sequences[3]. The Solution: Implement double coupling cycles specifically for the two Arg residues. If standard Fmoc-Arg(Pbf)-OH still yields deletions, elevate the coupling temperature to 75°C using microwave-assisted SPPS, or switch to the less sterically hindered and more acid-labile Fmoc-Arg(MIS)-OH derivative, which shows superior deprotection kinetics[9].

Q3: The synthesis efficiency drops drastically after coupling the first three C-terminal residues (Phe-Leu-Arg). Why?

The Cause: The C-terminal sequence F-L-R-F is highly hydrophobic. As the peptide chain elongates, these residues participate in inter-chain hydrogen bonding, forming stable β -sheet aggregates on the resin. This aggregation collapses the peptide-resin matrix, drastically reducing the accessibility of the N-terminal amine to incoming activated amino acids and deprotection reagents[3]. The Solution: Switch from a standard polystyrene resin to a PEG-based resin (e.g., ChemMatrix). PEG resins swell superiorly in DMF and physically disrupt aggregation. Additionally, incorporating chaotropic salts or utilizing microwave irradiation during coupling provides the kinetic energy needed to break these inter-chain interactions[7].

Q4: How do I ensure complete C-terminal amidation for the terminal Phe-NH₂?

The Cause: **Drnflrfamide** requires a C-terminal amide. Using a high-loading resin exacerbates the aggregation issues mentioned above, leading to incomplete initial loading of the first Phenylalanine and subsequent cleavage failures. The Solution: Use a low-loading Rink Amide AM resin (0.3 - 0.4 mmol/g). The lower substitution density physically separates the growing peptide chains, minimizing inter-chain aggregation during the critical early stages of assembling the F-L-R-F segment.

Quantitative Data: Optimization Parameters

The following table summarizes the critical parameter shifts required to move from a standard, low-yielding protocol to an optimized, high-yielding protocol for **Drnflrfamide**.

Synthesis Parameter	Standard SPPS Protocol	Optimized Drnflrfamide Protocol	Mechanistic Benefit / Expected Yield Impact
Solid Support	Rink Amide PS (0.8 mmol/g)	Rink Amide PEG (0.3 mmol/g)	Prevents β -sheet aggregation; +25% crude purity.
Coupling Reagents	HBTU / DIPEA	DIC / Oxyma Pure	Suppresses Asn dehydration (-18 Da); eliminates guanidinylation risks.
Arginine Protection	Fmoc-Arg(Pbf)-OH (Single)	Fmoc-Arg(Pbf)-OH (Double Couple)	Overcomes Pbf steric hindrance and δ -lactam formation.
Fmoc Deprotection	20% Piperidine in DMF	20% Piperidine + 0.1M Oxyma	Buffers basicity to prevent N-terminal Aspartimide formation.
Cleavage Time	1.5 Hours	3.0 Hours	Ensures complete removal of the highly stable Pbf groups[9].

Experimental Protocol: Optimized Fmoc-SPPS Workflow

This self-validating protocol is designed to bypass the specific steric and aggregative hurdles of the D-R-N-F-L-R-F-NH₂ sequence.

Step 1: Resin Preparation & Swelling

- Weigh out 0.1 mmol of low-loading Rink Amide ChemMatrix (PEG) resin (approx. 0.3 mmol/g).
- Swell the resin in 5 mL of Dichloromethane (DCM) for 15 minutes, followed by 5 mL of N,N-Dimethylformamide (DMF) for 15 minutes. Drain completely.

Step 2: Fmoc Deprotection

- Add 5 mL of 20% Piperidine in DMF containing 0.1 M Oxyma Pure to the resin.
- Agitate at room temperature for 3 minutes. Drain.
- Add a fresh 5 mL of the deprotection solution and agitate for an additional 10 minutes.
- Wash the resin thoroughly: DMF (3 × 5 mL), DCM (3 × 5 mL), and DMF (3 × 5 mL).

Step 3: Amino Acid Coupling (In Situ Activation)

- For each coupling cycle, dissolve 0.4 mmol (4 equivalents) of the Fmoc-amino acid and 0.4 mmol of Oxyma Pure in 3 mL of DMF.
- Add 0.4 mmol of N,N'-Diisopropylcarbodiimide (DIC) to the solution. Do not pre-activate. Immediately add the mixture to the resin.
- Agitate for 60 minutes at room temperature (or 15 minutes at 75°C in a microwave synthesizer).
- Critical Step: For Fmoc-Arg(Pbf)-OH, drain the reaction vessel after 60 minutes and repeat the coupling step with fresh reagents (Double Coupling) to ensure complete conversion and overcome Pbf sterics.
- Wash the resin: DMF (3 × 5 mL), DCM (3 × 5 mL), and DMF (3 × 5 mL).
- Repeat Steps 2 and 3 until the sequence Asp-Arg-Asn-Phe-Leu-Arg-Phe is fully assembled.

Step 4: Global Cleavage and Side-Chain Deprotection

- After the final Fmoc removal and washing, shrink the resin in DCM and dry under a vacuum for 30 minutes.
- Prepare the cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% Ultrapure Water.
- Add 5 mL of the cleavage cocktail to the dried resin.

- Agitate for 3 hours at room temperature. Note: The extended time is strictly required for the complete removal of the two Pbf groups from the Arginine residues.
- Filter the cleavage mixture into a 50 mL centrifuge tube. Wash the resin with an additional 2 mL of TFA and combine the filtrates.

Step 5: Precipitation and Isolation

- Add 30 mL of ice-cold diethyl ether to the TFA filtrate to precipitate the crude **Drnflrfamide** peptide.
- Centrifuge at 4000 rpm for 5 minutes. Decant the ether supernatant carefully.
- Wash the peptide pellet twice more with 20 mL of ice-cold ether, centrifuging and decanting each time.
- Dissolve the crude peptide pellet in a mixture of Water/Acetonitrile (with 0.1% TFA) and lyophilize prior to RP-HPLC purification.

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